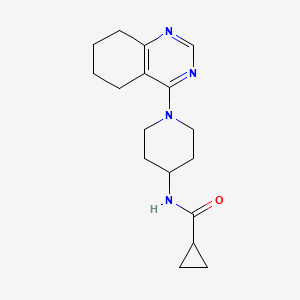
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide” is a complex organic molecule that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring . Tetrahydroquinazoline is a type of quinazoline, which is a class of organic compounds that are widely studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as 1H and 13C NMR, LCMS, and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the amide group could influence its solubility in water and other solvents .科学的研究の応用
Enantioselective Synthesis
- A potent calcitonin gene-related peptide (CGRP) receptor antagonist, closely related to the compound , has been developed through a convergent, stereoselective, and economical synthesis. This research demonstrates the compound's utility in the large-scale synthesis of pharmaceutical agents (Cann et al., 2012).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, including variants of the compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds exhibit significant binding to dopamine and serotonin receptors, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).
Antibacterial Properties
- A series of novel compounds closely related to the query compound, with antibacterial activities, has been synthesized. These derivatives have shown promising results against various bacterial strains, demonstrating the compound's potential in developing new antibacterial agents (Selvakumar & Elango, 2017).
Anticonvulsant Properties
- Derivatives of the compound have been synthesized and evaluated for anticonvulsant activity. One such derivative has shown high potency comparable to existing anticonvulsant agents, indicating the compound's relevance in developing new treatments for seizure disorders (Gitto et al., 2006).
Antimicrobial and Anticancer Evaluation
- Some derivatives of the compound have been synthesized and tested for both antibacterial and anticancer activity. These studies suggest the potential of these derivatives in developing therapies for both infectious diseases and cancer (Bondock & Gieman, 2015).
Antimicrobial Study of Fluoroquinolone-based Derivatives
- Fluoroquinolone-based derivatives, structurally similar to the compound, have been synthesized and shown significant antifungal and antibacterial activities, further emphasizing the compound's role in antimicrobial drug development (Patel & Patel, 2010).
Synthesis and SAR of Potential Anticonvulsants
- Variants of the compound have been synthesized and evaluated for anticonvulsant activity, with some showing promising results. This underscores its potential application in the development of new anticonvulsant medications (Ho et al., 2001).
Photochemistry in Aqueous Solutions
- The photochemical behavior of a related quinolone compound in aqueous solutions has been studied, providing insights into the stability and reactivity of these compounds under light exposure, relevant for pharmaceutical formulations (Mella et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQPLFNPJXDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

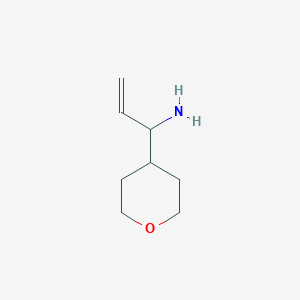
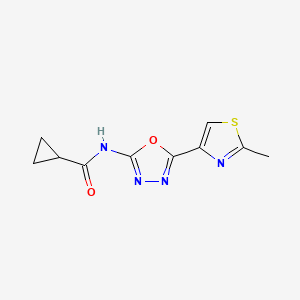
![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)
![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)
![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
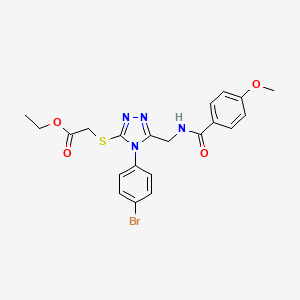
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
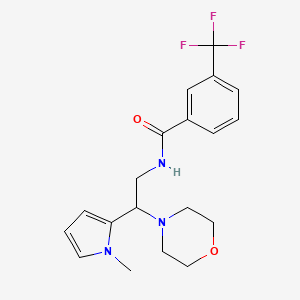
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)

![4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2687596.png)